molecular formula C9H10ClN3O4 B1531205 Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate CAS No. 925427-22-1

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate

Cat. No. B1531205
CAS RN: 925427-22-1
M. Wt: 259.64 g/mol
InChI Key: ZSKQGDAGYNBORF-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 . It has a molecular weight of 214.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O2/c1-3-14-9(13)6-5-12-8(10)4-7(6)11-2/h4-5H,3H2,1-2H3, (H,11,12) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate are not available, similar compounds are known to participate in various types of reactions. For example, boronic esters, which are structurally similar, can undergo protodeboronation .


Physical And Chemical Properties Analysis

This compound has a melting point range of 72 - 74 degrees Celsius . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Potential Anticancer Agents

The compound has been employed in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, evaluated for their effects on the proliferation and survival of cancer cells. These synthesized compounds showed promising activity against cultured L1210 cells and in mice bearing P388 leukemia, highlighting their potential as anticancer agents (C. Temple et al., 1983).

Syntheses and NMR, MS, and X-ray Investigations

This chemical has also been used in the preparation of homoadamantane-fused pyridopyrimidinones. The synthesis and structural analysis of these compounds were conducted, providing insights into their molecular structures through NMR, MS, and X-ray crystallography (Z. Gyarmati et al., 2004).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines synthesized from reactions involving ethyl chloroformate/DMF mixtures has uncovered compounds with significant molluscicidal properties, which could be useful in controlling schistosomiasis by targeting the snail vectors (K. El-bayouki & W. Basyouni, 1988).

Antimicrobial and Antibacterial Agents

The compound has facilitated the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids and their derivatives, investigated for antibacterial properties. Notably, enoxacin, derived from related synthetic pathways, has shown broad and potent antibacterial activity, offering potential as a new antibacterial agent (J. Matsumoto et al., 1984).

Corrosion Inhibition

In the field of materials science, derivatives of the compound have been examined for their role as corrosion inhibitors for mild steel, which is crucial for industrial applications. These studies reveal that such compounds can significantly mitigate corrosion, underlining their importance in extending the lifespan of metal structures (P. Dohare et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

properties

IUPAC Name

ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O4/c1-3-17-9(14)5-4-12-8(10)7(13(15)16)6(5)11-2/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKQGDAGYNBORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1NC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679559
Record name Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate

CAS RN

925427-22-1
Record name Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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